molecular formula C17H10F4N4OS B287197 6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287197
Molekulargewicht: 394.3 g/mol
InChI-Schlüssel: CLVCWFFURFMOMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly referred to as FTTP, is a novel compound that has recently gained attention in the field of medicinal chemistry due to its potential pharmacological properties. FTTP belongs to the class of triazolothiadiazoles and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Wirkmechanismus

The exact mechanism of action of FTTP is not fully understood. However, it is believed that FTTP exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer cell growth and survival. Specifically, FTTP has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to promote cell survival and proliferation.
Biochemical and Physiological Effects:
FTTP has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, FTTP has been shown to have anti-inflammatory effects. In a study conducted by Zhang et al., FTTP was found to inhibit the production of pro-inflammatory cytokines in mouse macrophages. FTTP was also found to have neuroprotective effects in a study conducted by Liu et al., where it was shown to improve cognitive function in a mouse model of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of FTTP is its relatively simple synthesis method, which allows for large-scale production of the compound. Additionally, FTTP has shown good stability and solubility in various solvents. However, one limitation of FTTP is its poor bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on FTTP. One area of interest is the development of more potent analogs of FTTP that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of FTTP and its potential use in the treatment of other diseases besides cancer. Finally, studies are needed to optimize the formulation and delivery of FTTP to improve its bioavailability and effectiveness in vivo.

Synthesemethoden

The synthesis of FTTP involves a multi-step process that starts with the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with 2-amino-5-(trifluoromethyl)thiophene-3-carboxylic acid to form the triazole ring. The final step involves the reaction of the triazole intermediate with 3-(trifluoromethyl)aniline to form the desired product, FTTP.

Wissenschaftliche Forschungsanwendungen

FTTP has been extensively studied for its potential use in the treatment of cancer. In a study conducted by Chen et al., FTTP was found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. FTTP was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FTTP was found to inhibit the migration and invasion of cancer cells, suggesting its potential use as an anti-metastatic agent.

Eigenschaften

Produktname

6-[(4-Fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C17H10F4N4OS

Molekulargewicht

394.3 g/mol

IUPAC-Name

6-[(4-fluorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F4N4OS/c18-12-4-6-13(7-5-12)26-9-14-24-25-15(22-23-16(25)27-14)10-2-1-3-11(8-10)17(19,20)21/h1-8H,9H2

InChI-Schlüssel

CLVCWFFURFMOMP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Kanonische SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.